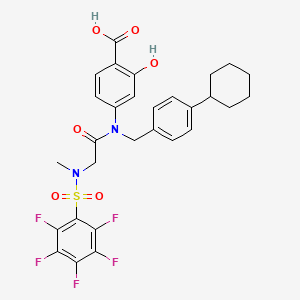

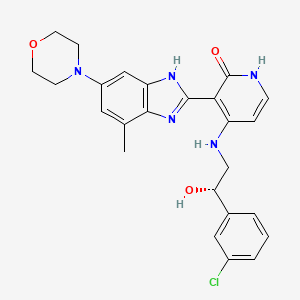

Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-

Vue d'ensemble

Description

GTX-758, également connu sous le nom de Capesaris, est un œstrogène synthétique non stéroïdien. Il a été développé par GTx, Inc. pour le traitement du cancer de la prostate avancé. GTX-758 agit comme un agoniste sélectif du récepteur des œstrogènes alpha, avec une préférence pour l'activation du récepteur des œstrogènes alpha par rapport au récepteur des œstrogènes bêta .

Méthodes De Préparation

GTX-758 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de benzamide diphenyle. La voie de synthèse implique généralement la réaction du 3-fluoro-4-hydroxybenzamide avec la 4-fluoroaniline et la 4-hydroxyaniline dans des conditions de réaction spécifiques . Les méthodes de production industrielle pour GTX-758 ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

GTX-758 subit plusieurs types de réactions chimiques, notamment :

Oxydation : GTX-758 peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle, conduisant à la formation de quinones.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle, le transformant en groupe hydroxyle.

Substitution : Des réactions de substitution peuvent se produire au niveau des noyaux aromatiques, en particulier aux positions ortho et para par rapport aux groupes hydroxyle.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers électrophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les quinones oxydées, les alcools réduits et les composés aromatiques substitués .

Applications De Recherche Scientifique

GTX-758 a plusieurs applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : GTX-758 est utilisé comme composé modèle pour étudier le comportement des œstrogènes non stéroïdiens et leurs interactions avec les récepteurs des œstrogènes.

Biologie : GTX-758 est utilisé pour étudier les effets des modulateurs sélectifs des récepteurs des œstrogènes sur les processus cellulaires et l'expression génique.

Médecine : GTX-758 est principalement étudié pour son potentiel dans le traitement du cancer de la prostate avancé en réduisant les niveaux de testostérone et les niveaux d'antigène prostatique spécifique

Mécanisme d'action

GTX-758 exerce ses effets en agissant comme un agoniste sélectif du récepteur des œstrogènes alpha. Il a une préférence plus de dix fois supérieure pour l'activation du récepteur des œstrogènes alpha par rapport au récepteur des œstrogènes bêta. Le principal mécanisme d'action implique la suppression des niveaux de testostérone libre par une augmentation de la production d'hormone sexuelle-binding globuline hépatique induite par l'activation du récepteur des œstrogènes alpha . Cela entraîne une réduction des niveaux d'antigène prostatique spécifique et de la taille de la prostate sans induire les effets secondaires typiques associés à l'hyperœstrogénisme ou à l'hypoœstrogénisme .

Mécanisme D'action

GTX-758 exerts its effects by acting as a selective agonist of the estrogen receptor alpha. It has a more than ten-fold preference for activation of estrogen receptor alpha relative to estrogen receptor beta. The primary mechanism of action involves the suppression of free testosterone levels through estrogen receptor alpha activation-induced increase in hepatic sex hormone-binding globulin production . This leads to a reduction in prostate-specific antigen levels and prostate size without inducing typical side effects associated with hyperestrogenism or hypoestrogenism .

Comparaison Avec Des Composés Similaires

GTX-758 est similaire à d'autres œstrogènes non stéroïdiens, tels que le diéthylstilbestrol et le chlorotrianisène. GTX-758 a une structure unique en tant que benzamide diphenyle, ce qui le distingue des dérivés du stilbestrol et des dérivés du triphényléthylène . Contrairement au diéthylstilbestrol, GTX-758 n'induit pas de gynécomastie chez les singes mâles et présente un risque réduit d'hypercoagulabilité et de thrombophilie .

Des composés similaires incluent :

Diéthylstilbestrol : Un œstrogène synthétique non stéroïdien ayant une structure similaire aux dérivés du stilbestrol.

Chlorotrianisène : Un œstrogène synthétique non stéroïdien ayant une structure similaire aux dérivés du triphényléthylène.

La structure unique de GTX-758 et son activité d'agoniste sélectif du récepteur des œstrogènes alpha en font un composé prometteur pour les applications thérapeutiques, en particulier dans le traitement du cancer de la prostate avancé .

Propriétés

Numéro CAS |

938067-78-8 |

|---|---|

Formule moléculaire |

C19H13F2NO3 |

Poids moléculaire |

341.3 g/mol |

Nom IUPAC |

3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C19H13F2NO3/c20-13-2-4-14(5-3-13)22(15-6-8-16(23)9-7-15)19(25)12-1-10-18(24)17(21)11-12/h1-11,23-24H |

Clé InChI |

FBCQEUMZZNVQKD-UHFFFAOYSA-N |

SMILES |

O=C(N(C1=CC=C(F)C=C1)C2=CC=C(O)C=C2)C3=CC=C(O)C(F)=C3 |

SMILES canonique |

C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)O)F)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GTX758; GTX-758; GTX 758; Capesaris. |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

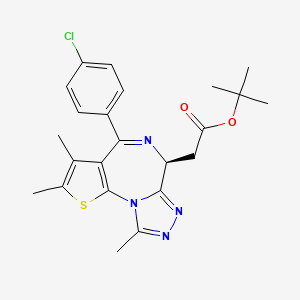

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)

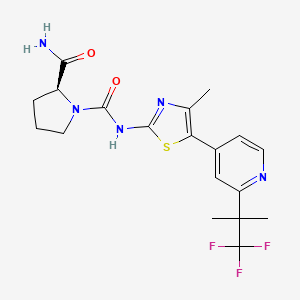

![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)

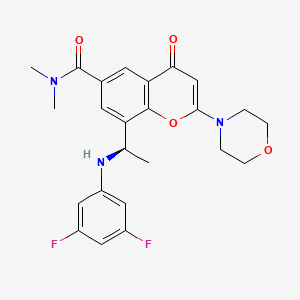

![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)